N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(4-bromo-5-chloro-2-methylphenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl2NO/c1-5-2-6(10)7(12)3-8(5)13-9(14)4-11/h2-3H,4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULULWNDVNYPOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)CCl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-5-chloro-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:
Large-scale reactors: To handle bulk quantities
Continuous monitoring: For temperature, pH, and reaction progress
Purification steps: Including recrystallization or chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: Due to the presence of halogens
Oxidation and reduction: Involving the phenyl ring and amide group
Hydrolysis: Leading to the formation of corresponding acids and amines
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Major Products
Nucleophilic substitution: Formation of substituted amides or phenols
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary amines or alcohols
Scientific Research Applications
N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules
Biology: For studying enzyme inhibition and protein interactions
Industry: Used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include:
Signal transduction pathways: Affecting cellular responses
Metabolic pathways: Inhibiting key enzymes involved in metabolism
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Crystallographic Differences
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
- Structure : Contains a benzoyl group at the 2-position and a chlorine at the 4-position of the phenyl ring. The crystal structure reveals intramolecular N–H···O hydrogen bonds and C–H···π interactions, stabilizing a centrosymmetric dimeric arrangement .
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide
- Structure : Features a bromophenyl and chlorophenyl group linked to an acetamide core. The dihedral angle between the aromatic rings (68.2°) influences molecular packing and hydrogen-bonded chains along the [010] axis .
- Key Difference : The lack of a methyl group on the phenyl ring reduces hydrophobicity, which may affect membrane permeability in biological systems.
2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- Structure: Incorporates a 2-chlorobenzoyl group and dual chlorine atoms.
BMPCA
- Application : Primarily used in coatings for its antifungal properties and low mammalian toxicity (LD₅₀ > 2000 mg/kg in rats) .
- Mechanism : The chloroacetamide group likely disrupts fungal cell wall synthesis via thiol group alkylation.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Activity : Exhibit antimicrobial (MIC = 8–32 µg/mL against S. aureus) and antiproliferative effects (IC₅₀ = 12–45 µM in cancer cells) .
- Divergence : The thiazole ring introduces heterocyclic interactions absent in BMPCA, broadening therapeutic applications but limiting utility in coatings.
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Substituents |
|---|---|---|---|---|
| BMPCA | C₉H₇BrCl₂NO | 307.5 | ~3.2 | 4-Bromo, 5-chloro, 2-methylphenyl |
| N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide | C₁₅H₁₁Cl₂NO₂ | 316.2 | ~2.8 | Benzoyl, 4-chlorophenyl |
| N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide | C₁₄H₁₁BrClNO | 348.6 | ~3.5 | 4-Bromo, 4-chlorophenyl |
| 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | C₁₅H₉BrCl₂NO₂ | 383.6 | ~4.1 | 2-Chlorobenzoyl, 4-chloro, bromo |
*Estimated using fragment-based methods.
Toxicity and Stability
- N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide: Limited toxicity data, but the benzoyl group may pose photodegradation risks .
- Thiazole Derivatives: Higher cytotoxicity (e.g., IC₅₀ = 12 µM) limits non-therapeutic use .
Biological Activity
N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide is a compound of interest in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, and relevant research findings.
The compound this compound features a bromine atom at the para position and a chlorine atom at the 5-position of a 2-methylphenyl group, linked to a 2-chloroacetamide functional group. Its molecular formula is with a molecular weight of approximately 247.53 g/mol.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the aromatic ring : This is done through bromination and chlorination reactions.
- Acetamide formation : The chlorinated aromatic compound reacts with acetic acid derivatives to form the acetamide linkage.
- Purification : The final product is purified using recrystallization techniques.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:
- In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .
| Compound | Activity | MIC (µM) |
|---|---|---|
| This compound | Antimicrobial | 50 - 100 |
| Similar derivatives | Antimicrobial | 50 - 75 |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Sulforhodamine B (SRB) assay : This method was used to evaluate its effects on MCF7 breast cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity, indicating potential as anticancer agents .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of synthesized derivatives, finding that compounds containing the thiazole nucleus, which is structurally related to this compound, displayed strong antibacterial properties by inhibiting bacterial lipid biosynthesis .
- Anticancer Screening : In another study focused on breast adenocarcinoma cell lines, compounds similar to this compound were shown to induce apoptosis in cancer cells, suggesting a mechanism involving disruption of cellular proliferation pathways .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with biological targets:
Q & A
Q. What synthetic routes are commonly employed for preparing N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide, and how can reaction conditions be optimized?
The compound is synthesized via chloroacetylation of substituted aniline precursors. A typical method involves reacting chloroacetyl chloride with a substituted aromatic amine (e.g., 4-bromo-5-chloro-2-methylaniline) in glacial acetic acid under controlled conditions. Stirring at room temperature for 30 minutes, followed by neutralization with sodium acetate, yields the crude product, which is recrystallized from ethanol for purification . Optimization includes adjusting molar ratios, solvent polarity, and reaction time to minimize byproducts like hydrolyzed chloroacetic acid.
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular conformation of this compound?
SC-XRD using MoKα radiation (λ = 0.71073 Å) is the gold standard for determining bond lengths, angles, and torsion angles. For example, the amide group (N–C=O) typically adopts a planar geometry, with deviations <5° from coplanarity. The chloroacetamide side chain often forms dihedral angles of ~6–12° with the aromatic ring, as seen in structurally similar N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide . Data refinement using SHELXL (via SHELX suite) ensures precise atomic displacement parameters and hydrogen bonding analysis .
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
Key interactions include:
- N–H⋯O hydrogen bonds between the amide hydrogen and carbonyl oxygen (D = 2.85–3.10 Å), forming S(6) ring motifs.
- C–H⋯O contacts (2.50–2.70 Å) linking molecules into centrosymmetric dimers.
- C–H⋯π interactions (3.30–3.50 Å) involving methyl or halogen-substituted aromatic systems . These interactions are validated using software like PLATON and MERCURY for topology analysis .
Advanced Research Questions
Q. How do electronic effects of bromo/chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing bromo and chloro groups on the aromatic ring activate the chloroacetamide moiety for nucleophilic attack. Density Functional Theory (DFT) calculations reveal reduced electron density at the carbonyl carbon (QMulliken = +0.25 e), enhancing susceptibility to substitution. Experimental kinetic studies (e.g., SN2 reactions with thiols) show rate constants 2–3× higher than non-halogenated analogs .
Q. What strategies resolve contradictions in crystallographic data arising from disorder or twinning?
For disordered halogen atoms or methyl groups:
- Apply TWIN and BASF commands in SHELXL to model twinned domains.
- Use SQUEEZE (in PLATON) to account for solvent-accessible voids, improving R-factor convergence (e.g., R1 < 0.05) . Validation tools like CheckCIF flag outliers in bond distances or angles, guiding iterative refinement.
Q. How does the compound’s structure correlate with its biological or material science applications?
- Biocidal activity : The bromo and chloro substituents enhance lipophilicity (logP ~3.5), facilitating membrane penetration. In vitro assays against Pseudomonas aeruginosa show MIC values of 8–16 µg/mL, linked to thiol group alkylation in microbial enzymes .
- Corrosion inhibition : Adsorption on carbon steel surfaces (studied via AFM and EIS) follows Langmuir isotherms, with inhibition efficiency >85% at 10<sup>−3</sup> M due to chelation with Fe<sup>2+</sup> .
Methodological Considerations
- Structural validation : Cross-validate SC-XRD data with FT-IR (amide I band ~1650 cm<sup>−1</sup>) and <sup>13</sup>C NMR (C=O resonance ~170 ppm) .
- Synthetic scalability : Replace glacial acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve Green Chemistry metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
